molecular formula C28H44O2 B602425 pre-doxercalciferol CAS No. 1818286-63-3

pre-doxercalciferol

Número de catálogo B602425
Número CAS: 1818286-63-3
Peso molecular: 412.658
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Pre-doxercalciferol is a precursor of doxercalciferol , a drug used for the treatment of secondary hyperparathyroidism and metabolic bone disease . It is a synthetic analog of ergocalciferol (vitamin D2) and suppresses parathyroid synthesis and secretion .


Synthesis Analysis

Pre-doxercalciferol is synthesized from 4-Methyl trans-Doxercalciferol, which is a degradation product of Doxercalciferol . The chemical name of pre-doxercalciferol is (1R,3S)-5-((Z)-2-((7aR)-1-((2R,5R,E)-5,6-dimethylhept-3-en-2-yl)-7a-methyl-2,3,3a,6,7,7a-hexahydro-1H-inden-4-yl)vinyl)-4-methylcyclohex-4-ene-1,3-diol .

Aplicaciones Científicas De Investigación

Improved Production Processes

Doxercalciferol, a derivative of vitamin D used in chronic kidney disease (CKD) treatment, has been the focus of research to develop better production methods. An innovative process for producing doxercalciferol from ergocalciferol was established, utilizing continuous photoisomerization of a vitamin D intermediate. This method overcomes the limitations of batch photoisomerization processes and achieves a yield of about 10% from ergocalciferol (Anderson, Bauta, & Cantrell, 2012).

Analytical Techniques

Research has also focused on analytical techniques for studying doxercalciferol. A study demonstrated the use of high-performance liquid chromatography with ultraviolet detection for analyzing injectable formulations containing doxercalciferol. This method allowed for the quantification of various related impurities and degradation products, offering a stable and sensitive approach for analysis (Simonzadeh et al., 2014).

Comparative Studies with Other Vitamin D Analogs

Comparative studies have been conducted to evaluate doxercalciferol's efficacy against other vitamin D analogs in various conditions. For example, in secondary hyperparathyroidism treatment, doxercalciferol was compared with paricalcitol, showing similar efficacy and cost-effectiveness (Fadem et al., 2008). Another study found doxercalciferol equivalent to calcitriol in controlling bone turnover and suppressing parathyroid hormone in secondary hyperparathyroidism, with implications on bone and cardiovascular biology (Wesseling‐Perry et al., 2011).

Applications in Chronic Kidney Disease and Dialysis

Doxercalciferol has been extensively studied for its role in treating secondary hyperparathyroidism associated with chronic kidney disease. Its efficacy and safety have been demonstrated in patients with CKD stages 3 and 4, showing a significant reduction in parathyroid hormone levels with manageable risks of hyperphosphatemia and hypercalcemia (Coburn et al., 2004). Another study investigated the dose equivalency of doxercalciferol to paricalcitol in dialysis patients, aiding in clinical decision-making for treatment regimens (Zisman et al., 2005).

Treatment of Other Conditions

Doxercalciferol has also been evaluated for potential applications beyond kidney disease. For instance, a study explored its use in treating myelodysplastic syndrome, although the results indicated limited activity in this context (Petrich et al., 2008). Additionally, research has explored the possibility of using doxercalciferol in combination with other treatments, such as docetaxel, for treating metastatic, androgen-independent prostate cancer, although the results were not significantly different from the control group (Attia et al., 2008).

Safety And Hazards

Doxercalciferol, the active form of pre-doxercalciferol, is toxic and can cause moderate to severe irritation to the skin and eyes . It’s also classified as a toxic solid, organic compound for shipping purposes .

Propiedades

Número CAS

1818286-63-3

Nombre del producto

pre-doxercalciferol

Fórmula molecular

C28H44O2

Peso molecular

412.658

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.